Phe-arg
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanine-arginine typically involves the coupling of phenylalanine and arginine through peptide bond formation. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Carboxyl Group: The carboxyl group of phenylalanine is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated phenylalanine is then coupled with the amino group of arginine in the presence of a coupling reagent such as hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: Protective groups on the amino acids are removed to yield the final dipeptide.
Industrial Production Methods
Industrial production of phenylalanine-arginine may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses proteases to catalyze the formation of peptide bonds under mild conditions, offering a more environmentally friendly and cost-effective approach.
Chemical Reactions Analysis
Types of Reactions
Phenylalanine-arginine can undergo various chemical reactions, including:
Oxidation: The phenylalanine moiety can be oxidized to form phenylpyruvic acid.
Reduction: Reduction reactions can modify the arginine side chain, potentially converting the guanidino group to an amino group.
Substitution: The amino groups in both phenylalanine and arginine can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Phenylpyruvic acid, urea derivatives.
Reduction: Amino derivatives of arginine.
Substitution: Alkylated or acylated phenylalanine-arginine derivatives.
Scientific Research Applications
Phenylalanine-arginine has diverse applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and to investigate peptide bond formation mechanisms.
Biology: Serves as a substrate for studying enzyme kinetics, particularly proteases and peptidases.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of bioactive peptides and as a building block for more complex peptide-based materials.
Mechanism of Action
The mechanism by which phenylalanine-arginine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it can:
Enzyme Inhibition: Act as a competitive inhibitor for enzymes that recognize phenylalanine or arginine residues.
Signal Transduction: Participate in signaling pathways by interacting with receptors or other proteins.
Cell Penetration: Facilitate the transport of molecules across cell membranes due to its amphipathic nature.
Comparison with Similar Compounds
Phenylalanine-arginine can be compared with other dipeptides such as:
Phenylalanine-lysine: Similar in structure but with lysine instead of arginine, affecting its charge and reactivity.
Tyrosine-arginine: Contains tyrosine, which has a hydroxyl group, altering its chemical properties and biological activity.
Leucine-arginine: Leucine is a non-polar amino acid, making this dipeptide more hydrophobic compared to phenylalanine-arginine.
Phenylalanine-arginine is unique due to the presence of both an aromatic ring and a guanidino group, providing a balance of hydrophobic and hydrophilic properties that influence its behavior in various environments.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZILORBBPKKGRI-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924605 | |
Record name | N~2~-(2-Amino-1-hydroxy-3-phenylpropylidene)arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenylalanylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1238-09-1 | |
Record name | L-Phenylalanyl-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1238-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylalanylarginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001238091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-(2-Amino-1-hydroxy-3-phenylpropylidene)arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylalanylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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